N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 872724-41-9
VCID: VC6597400
InChI: InChI=1S/C23H33N3O5S/c1-17-9-10-18(2)20(15-17)32(29,30)26-13-6-14-31-21(26)16-25-23(28)22(27)24-12-11-19-7-4-3-5-8-19/h7,9-10,15,21H,3-6,8,11-14,16H2,1-2H3,(H,24,27)(H,25,28)
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3
Molecular Formula: C23H33N3O5S
Molecular Weight: 463.59

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

CAS No.: 872724-41-9

Cat. No.: VC6597400

Molecular Formula: C23H33N3O5S

Molecular Weight: 463.59

* For research use only. Not for human or veterinary use.

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide - 872724-41-9

Specification

CAS No. 872724-41-9
Molecular Formula C23H33N3O5S
Molecular Weight 463.59
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Standard InChI InChI=1S/C23H33N3O5S/c1-17-9-10-18(2)20(15-17)32(29,30)26-13-6-14-31-21(26)16-25-23(28)22(27)24-12-11-19-7-4-3-5-8-19/h7,9-10,15,21H,3-6,8,11-14,16H2,1-2H3,(H,24,27)(H,25,28)
Standard InChI Key XAIIQNLEFFEZKH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3

Introduction

Laboratory Synthesis

The synthesis of this compound involves several steps:

  • Cyclohexene Intermediate Preparation: Cyclohexene is synthesized via catalytic hydrogenation of benzene or related derivatives.

  • Oxazinan Formation: The oxazinan ring is constructed by reacting suitable amines with aldehydes or ketones in the presence of sulfonylating agents (e.g., tosyl chloride).

  • Amide Linkage Formation: The final step involves coupling the cyclohexene and oxazinan intermediates with ethanediamide under controlled conditions (e.g., using carbodiimides as coupling agents).

Industrial Production

For large-scale production:

  • Automated reactors are used to maintain precise control over temperature, pressure, and reactant concentrations.

  • Purification techniques such as recrystallization or chromatography ensure high purity.

Research Applications

This compound is primarily used in:

  • Medicinal Chemistry: Its structure suggests potential as a ligand for biological targets such as enzymes or receptors.

  • Material Science: The sulfonyl group may contribute to unique electronic or mechanical properties.

Biological Activity

While specific bioactivity data for this compound is unavailable, similar structures have been investigated for:

  • Anti-inflammatory properties.

  • Enzyme inhibition (e.g., sulfonamide-based inhibitors).

Spectroscopic Techniques:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1H^1H) and Carbon (13C^13C) NMR can confirm the presence of cyclohexene and oxazinan moieties.

    • Chemical shifts for aromatic protons from the dimethylbenzene group are expected between 6–8 ppm.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=491m/z = 491 (M+H).

    • Fragmentation pattern aids in identifying specific substructures.

  • IR Spectroscopy:

    • Characteristic peaks include:

      • Amide C=O stretch (~1650 cm1^{-1}).

      • Sulfonyl S=O stretch (~1150 cm1^{-1}).

Potential Limitations

While promising, the compound's use may be limited by:

  • Synthetic complexity.

  • Lack of detailed pharmacokinetic or toxicological data.

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